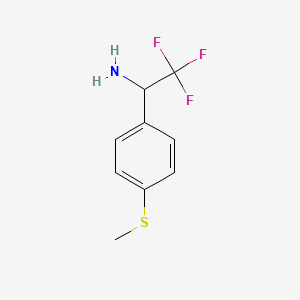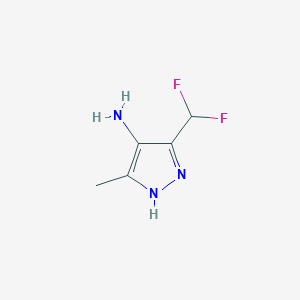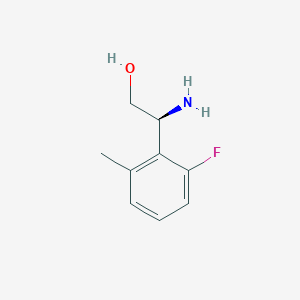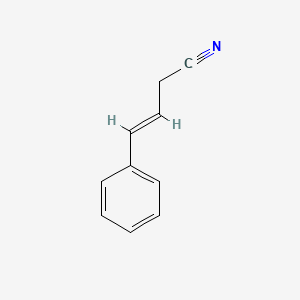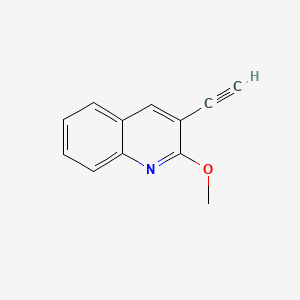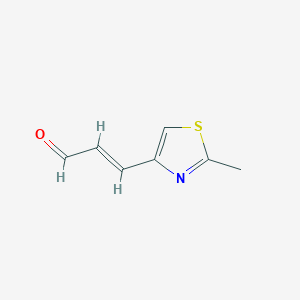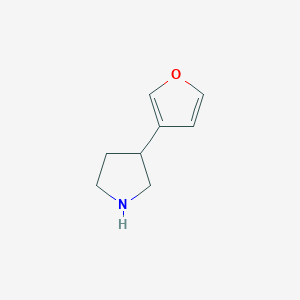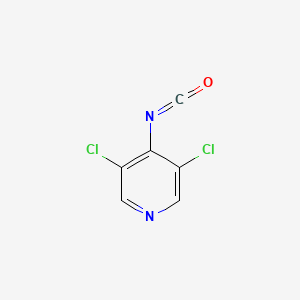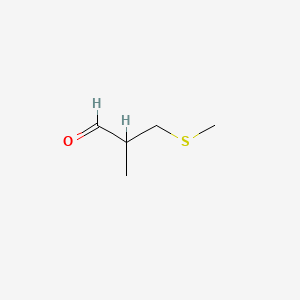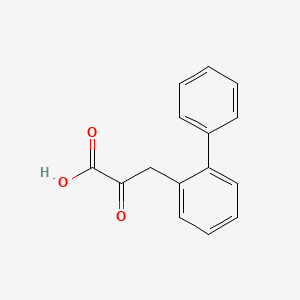
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C11H18O. It is a derivative of cyclohexanone, characterized by the presence of a dimethyl group on the cyclohexyl ring and a propenone group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 4,4-dimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the propenone group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with similar reactivity but lacking the propenone group.
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-ol: A related alcohol derivative with different chemical properties and reactivity.
Uniqueness
1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one is unique due to the presence of both the dimethylcyclohexyl and propenone groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(4,4-dimethylcyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-10(12)9-5-7-11(2,3)8-6-9/h4,9H,1,5-8H2,2-3H3 |
Clave InChI |
DABWSYNJNIMUBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



